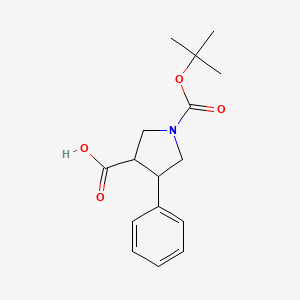

trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

Description

trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid (CAS: 221142-28-5) is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a phenyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol. The compound is a white crystalline powder with a purity ≥99% and is stored under ambient conditions . It serves as a critical intermediate in organic synthesis and pharmaceutical research, particularly in the development of peptidomimetics and bioactive molecules where the Boc group facilitates selective deprotection during multi-step syntheses .

Properties

IUPAC Name |

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(13(10-17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWYECRQALNJJM-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221142-28-5 | |

| Record name | rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes or ketones.

Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using phenyl halides or phenylboronic acids.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved using Boc anhydride in the presence of a base such as triethylamine.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are employed for Boc deprotection.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Deprotected amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₆H₂₁NO₄

- Molecular Weight : 291.34 g/mol

- IUPAC Name : (3R,4S)-1-(tert-butoxycarbonyl)-4-phenyl-3-pyrrolidinecarboxylic acid

- Physical Form : Solid

- Purity : Typically ≥ 95% .

Medicinal Chemistry

This compound is employed in the synthesis of various bioactive compounds. Its structure allows for modifications that enhance biological activity and selectivity:

- Peptide Synthesis : The tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids during peptide synthesis, facilitating the formation of complex peptide structures without unwanted reactions .

Drug Development

This compound is utilized in the development of pharmaceuticals targeting neurological disorders and pain management due to its ability to modulate neurotransmitter systems:

- Analgesic Properties : Research indicates that derivatives of this compound exhibit potential analgesic effects, making them candidates for pain relief medications .

Organic Synthesis

In organic chemistry, this compound acts as an intermediate in the synthesis of heterocyclic compounds:

- Synthesis of Pyrrolidine Derivatives : It is used as a starting material to synthesize various pyrrolidine derivatives that possess pharmacological properties .

Case Study 1: Pain Management Research

A study published in a peer-reviewed journal examined the analgesic effects of derivatives synthesized from this compound. The findings demonstrated significant pain relief in animal models, indicating its potential as a new class of analgesics .

Case Study 2: Peptide Synthesis Optimization

Another research project focused on optimizing peptide synthesis using this compound as a Boc-protected amino acid. The results showed improved yields and purity of synthesized peptides compared to traditional methods, highlighting its utility in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid is primarily related to its ability to act as a protecting group for amines. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidine-3-carboxylic Acid Derivatives

Key Comparative Insights

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., CF₃, F, CN): The trifluoromethyl group (CF₃) in CAS 169248-97-9 increases molecular weight (359.34 g/mol) and lipophilicity, enhancing membrane permeability in drug candidates . Fluorine (CAS 301226-53-9) and cyano (CAS 1217702-50-5) groups similarly improve metabolic stability and polarity, respectively .

Synthetic Utility: The Boc group in all compounds enables selective deprotection, critical for sequential functionalization in peptide synthesis . The 4-cyanophenyl analog (CAS 1217702-50-5) is particularly valuable in click chemistry applications due to its nitrile moiety .

Safety and Handling: The parent compound (CAS 221142-28-5) carries hazard warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory sensitivity .

Research Applications :

Biological Activity

trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid, commonly referred to as Boc-phenyl-pyrrolidine, is a compound that belongs to the class of pyrrolidine derivatives. Its structure features a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and a carboxylic acid functional group. This compound has garnered attention in organic synthesis and medicinal chemistry due to its stability and reactivity.

- Molecular Formula: CHNO

- Molecular Weight: 291.34 g/mol

- CAS Number: 221142-28-5

- IUPAC Name: (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid

The biological activity of this compound is primarily associated with its role as a protective group in synthetic chemistry. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can engage in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.

Enzyme Interactions

The compound's biological activity can be linked to its interactions with specific enzymes, particularly carboxylesterases. These enzymes catalyze the hydrolysis of esters and amides, playing a crucial role in drug metabolism. For instance, the hydrolysis of this compound can yield biologically active metabolites that may exhibit therapeutic effects.

Table 1: Comparison of Hydrolysis Rates of Related Compounds

| Compound | Hydrolysis Rate (μM/min) | Active Metabolite |

|---|---|---|

| trans-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine | 2.5 | Active amine derivative |

| Methylphenidate | 5.0 | Ritalinic acid (inactive) |

| Clopidogrel | 3.0 | Active thiolactone metabolite |

Case Studies

Case Study 1: Antiviral Applications

Research has demonstrated that compounds similar to trans-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine can be utilized as prodrugs in antiviral therapies. The intentional esterification allows for oral administration, which is then hydrolyzed by carboxylesterases to release the active drug moiety. This mechanism has been effectively applied in drugs like oseltamivir, where hydrolysis leads to the formation of an active antiviral agent.

Case Study 2: Antiplatelet Drugs

The hydrolysis pathway involving carboxylesterases is also significant in the metabolism of antiplatelet drugs such as clopidogrel. The interaction between these drugs and carboxylesterases illustrates how structural modifications, like those found in trans-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine, can influence pharmacokinetics and therapeutic efficacy.

Research Findings

Recent studies highlight the unique properties imparted by the phenyl group in trans-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine. The presence of this aromatic substituent enhances π–π interactions and increases the compound's potential for binding with biological targets.

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of specific carboxylesterases |

| Drug Metabolism | Role as a prodrug for various therapeutic agents |

| Interaction with Receptors | Possible binding affinity due to phenyl group |

Q & A

Basic: What synthetic strategies optimize yield and enantiomeric purity for this compound?

Multi-step protocols using palladium catalysts (e.g., Pd(OAc)₂) with tert-butyl alcohol under inert atmospheres (40–100°C) are effective. Chiral auxiliaries or asymmetric catalysis should be employed during pyrrolidine ring formation to ensure trans stereochemistry. Post-synthesis, acid hydrolysis (HCl/water, 93–96°C) removes protecting groups while preserving stereochemical integrity .

Advanced: How can discrepancies between NMR-derived and X-ray crystallographic stereochemical assignments be resolved?

Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures. Use single-crystal X-ray diffraction with SHELXL refinement to confirm absolute configuration . The Flack parameter (via least-squares refinement) quantifies enantiomorph-polarity, resolving ambiguities in centrosymmetric near-structures .

Basic: What safety measures are critical during handling?

Wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Immediate first aid for exposure includes rinsing eyes/skin with water and consulting a physician with the SDS .

Advanced: How is crystallographic disorder addressed during structure refinement?

In SHELXL, apply "PART" instructions to model disordered regions (e.g., tert-butyl groups). Use restraints (e.g., SIMU, DELU) to stabilize thermal parameters and validate via R-factor convergence (target < 0.05) .

Basic: Which spectroscopic methods best confirm molecular identity and purity?

- NMR : Analyze H/C shifts for Boc-group protons (1.2–1.4 ppm) and carboxylic acid protons (broad ~12 ppm).

- HPLC-MS : Use C18 columns (ACN/water + 0.1% TFA) to assess purity (>95%) and confirm molecular ion peaks .

Advanced: How does the Boc group influence reactivity in nucleophilic substitutions?

The Boc group sterically shields the pyrrolidine nitrogen, directing reactivity to the carboxylic acid moiety. For deprotection, optimize TFA/DCM (1:4 v/v, 2 hr) to avoid racemization .

Basic: What chromatographic techniques purify this compound effectively?

Use silica gel column chromatography (hexane/ethyl acetate gradient) for bulk purification. For enantiomeric resolution, employ chiral stationary phases (e.g., Chiralpak AD-H) with heptane/ethanol eluents .

Advanced: How are conflicting melting point data reconciled across studies?

Variations arise from polymorphic forms or impurities. Perform DSC analysis to identify true melting points (e.g., 162–166°C for crystalline forms) and correlate with PXRD patterns .

Advanced: What derivatization routes expand its utility in medicinal chemistry?

Couple the carboxylic acid with amines via EDC/HOBt activation to form amides. For SAR studies, replace the phenyl ring with fluorinated analogs (e.g., 3-fluorophenyl) using Suzuki-Miyaura cross-coupling .

Advanced: How can DFT calculations predict regioselectivity in reactions?

Model transition states at the B3LYP/6-31G(d) level to evaluate energy barriers for nucleophilic attacks. Compare HOMO/LUMO distributions to identify reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.